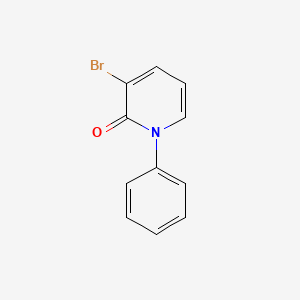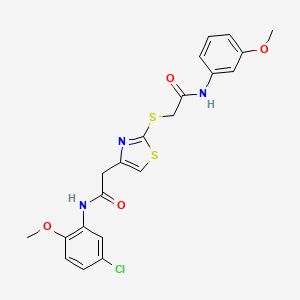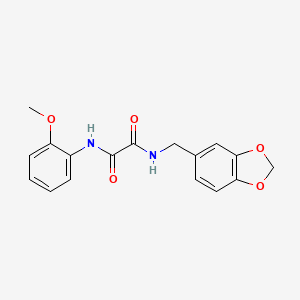
3-Bromo-1-phenylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Bromo-1-phenylpyridin-2(1H)-one” is likely a brominated heterocyclic compound. It contains a pyridinone ring, which is a type of pyridine derivative that has a carbonyl (C=O) group. The “3-Bromo” indicates that a bromine atom is attached to the third carbon of the pyridinone ring, and the “1-phenyl” suggests a phenyl group (a ring of 6 carbon atoms, akin to benzene) is attached to the first carbon .
Molecular Structure Analysis
The molecule likely has a planar structure due to the conjugated system of the pyridinone and phenyl rings. The bromine atom might add some steric hindrance and could influence the compound’s reactivity .Chemical Reactions Analysis
As a brominated aromatic compound, it might undergo various substitution reactions. The carbonyl group could also make it a participant in nucleophilic addition reactions .Wissenschaftliche Forschungsanwendungen
3-Bromo-1-phenylpyridin-2(1H)-one has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of other compounds, such as 3-bromo-1-phenylpyrazole. It has also been used as a reagent in the synthesis of a variety of organic compounds, such as 3-bromo-1-phenyl-2-pyridinol. In addition, this compound has been used in the synthesis of pharmaceuticals, such as 3-bromo-1-phenyl-2-pyridone-4-carboxylic acid.
Wirkmechanismus
The mechanism of action of 3-Bromo-1-phenylpyridin-2(1H)-one is not well understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, this compound may reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to reduce inflammation in animal models. In addition, it has been shown to reduce pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Bromo-1-phenylpyridin-2(1H)-one in lab experiments include its low cost, availability, and ease of synthesis. The main limitation of using this compound in lab experiments is its lack of specificity. This compound can inhibit the activity of other enzymes, such as cyclooxygenase-1 (COX-1), which may lead to unwanted side effects.
Zukünftige Richtungen
There are several potential future directions for 3-Bromo-1-phenylpyridin-2(1H)-one research. These include further investigations into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further research into the synthesis of this compound and its derivatives could lead to the development of new compounds with improved properties. Finally, further research into the potential side effects and toxicity of this compound could lead to the development of safer and more effective compounds.
Synthesemethoden
3-Bromo-1-phenylpyridin-2(1H)-one can be synthesized in a variety of ways. One method involves the reaction of 2-bromo-3-nitropyridine and benzaldehyde in the presence of a base such as sodium hydroxide. This reaction yields this compound as the major product, along with small amounts of other byproducts. Another method involves the reaction of 3-bromopyridine and benzaldehyde in the presence of an acid catalyst. The reaction yields this compound as the major product, along with small amounts of other byproducts.
Eigenschaften
IUPAC Name |
3-bromo-1-phenylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-10-7-4-8-13(11(10)14)9-5-2-1-3-6-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYQNJWYPVUSGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=C(C2=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-methylcyclohexyl)oxy]benzaldehyde, Mixture of diastereomers](/img/structure/B2624931.png)

![N-(1,3-benzodioxol-5-yl)-4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]benzamide](/img/structure/B2624934.png)






![5-({2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)-2-methylpyridine](/img/structure/B2624944.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2624947.png)

![2,4,7-Trimethyl-6-(4-propan-2-ylphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2624949.png)
